molecular formula C11H15N3O3 B8474041 Piperazine,2-(3-methoxy-4-nitrophenyl)-

Piperazine,2-(3-methoxy-4-nitrophenyl)-

Cat. No. B8474041
M. Wt: 237.25 g/mol
InChI Key: SNYAAITXAWGAME-UHFFFAOYSA-N
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Patent
US05053509

Procedure details

(RS)-2-(3-Methoxy-4-nitrophenyl)piperazine was prepared according to the method described in Patent Application FR 2,351,108, but starting with 3-methoxy-4-nitrophenylglyoxal (36 g) and ethylenediamine (12.1 g). The crude product is purified by chromatography on 230-400 mesh silica (800 g) suspended in a mixture of dichloromethane (70%), ethanol (26%) and triethylamine (4%) and elution with the same mixture (2 liters). After concentration of the eluate under reduced pressure (20 kPa) at approximately 50° C., the expected product (18 g) is obtained in the form of a red oil, which was used without further purification for the subsequent steps.
Name
3-methoxy-4-nitrophenylglyoxal
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]([CH:14]=O)=O)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[CH2:16]([NH2:19])[CH2:17][NH2:18]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]2[CH2:14][NH:19][CH2:16][CH2:17][NH:18]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
3-methoxy-4-nitrophenylglyoxal
Quantity
36 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C(=O)C=O
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on 230-400 mesh silica (800 g)
ADDITION
Type
ADDITION
Details
suspended in a mixture of dichloromethane (70%), ethanol (26%) and triethylamine (4%) and elution with the same mixture (2 liters)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C1NCCNC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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